molecular formula C14H13N5OS2 B2518495 N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide CAS No. 2415455-48-8

N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2518495
CAS No.: 2415455-48-8
M. Wt: 331.41
InChI Key: WJBYAFGSNIQHTE-UHFFFAOYSA-N
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Description

N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound featuring a thiadiazole ring and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole and benzothiazole structures

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions helps in achieving higher yields and reducing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiadiazole and benzothiazole rings can be oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed to modify the compound's functional groups.

  • Substitution: Substitution reactions are common, especially at the nitrogen and sulfur atoms in the rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to disrupt microbial cell walls and inhibit enzyme activity makes it a candidate for developing new antibiotics and antifungal drugs.

Medicine: Medically, the compound has been studied for its potential therapeutic effects. It has shown promise in preclinical trials for treating conditions such as inflammation and cancer. Its ability to modulate biological pathways makes it a valuable candidate for drug development.

Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical structure allows for the creation of materials with specific properties, such as enhanced stability and colorfastness.

Mechanism of Action

The compound exerts its effects through multiple mechanisms, depending on its application. In antimicrobial activity, it disrupts cell membrane integrity and inhibits essential enzymes. In cancer treatment, it interferes with DNA replication and cell division. The molecular targets include microbial cell walls, enzymes involved in metabolic pathways, and DNA replication machinery.

Comparison with Similar Compounds

  • 1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

  • Benzothiazole derivatives: These compounds contain the benzothiazole moiety and are used in similar applications.

  • Azetidine derivatives: These compounds feature the azetidine ring and are used in various chemical syntheses.

Uniqueness: N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and biological activities

Properties

IUPAC Name

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS2/c1-8-17-18-14(22-8)19-5-10(6-19)16-13(20)9-2-3-11-12(4-9)21-7-15-11/h2-4,7,10H,5-6H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBYAFGSNIQHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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